2-(2,5-Dimethyl-1H-pyrrol-1-yl)-5-(pyrrolidin-2-yl)pyridine
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Overview
Description
2-(2,5-Dimethyl-1H-pyrrol-1-yl)-5-(pyrrolidin-2-yl)pyridine is a heterocyclic compound that features both pyrrole and pyridine rings. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dimethyl-1H-pyrrol-1-yl)-5-(pyrrolidin-2-yl)pyridine typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrrole ring: This can be achieved through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Formation of the pyridine ring: This can be synthesized via the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.
Coupling reactions: The pyrrole and pyridine rings can be coupled using cross-coupling reactions such as the Suzuki or Stille coupling.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole-2,5-diones.
Reduction: Reduction reactions could target the pyridine ring, converting it to piperidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the pyrrole and pyridine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.
Substitution: Halogenating agents (e.g., N-bromosuccinimide) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield diketones, while reduction could produce saturated heterocycles.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology
In biological research, compounds with pyrrole and pyridine rings are often investigated for their potential as enzyme inhibitors or receptor ligands.
Medicine
Medicinal chemistry applications might include the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.
Industry
In industry, such compounds could be used in the development of agrochemicals, dyes, or polymers.
Mechanism of Action
The mechanism of action for 2-(2,5-Dimethyl-1H-pyrrol-1-yl)-5-(pyrrolidin-2-yl)pyridine would depend on its specific biological target. Generally, it might interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets could include G-protein coupled receptors (GPCRs) or ion channels, and the pathways involved might include signal transduction or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
2-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridine: Lacks the pyrrolidine ring.
5-(Pyrrolidin-2-yl)pyridine: Lacks the dimethylpyrrole ring.
2,5-Dimethyl-1H-pyrrole: Lacks both the pyridine and pyrrolidine rings.
Uniqueness
The uniqueness of 2-(2,5-Dimethyl-1H-pyrrol-1-yl)-5-(pyrrolidin-2-yl)pyridine lies in its combined structural features, which may confer unique biological activities or chemical reactivity compared to its simpler analogs.
Properties
Molecular Formula |
C15H19N3 |
---|---|
Molecular Weight |
241.33 g/mol |
IUPAC Name |
2-(2,5-dimethylpyrrol-1-yl)-5-pyrrolidin-2-ylpyridine |
InChI |
InChI=1S/C15H19N3/c1-11-5-6-12(2)18(11)15-8-7-13(10-17-15)14-4-3-9-16-14/h5-8,10,14,16H,3-4,9H2,1-2H3 |
InChI Key |
QOCMICCILPLGEN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(N1C2=NC=C(C=C2)C3CCCN3)C |
Origin of Product |
United States |
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